molecular formula C6H7FN2O B8226401 3-Fluoro-5-methoxypyridin-4-amine

3-Fluoro-5-methoxypyridin-4-amine

Cat. No.: B8226401
M. Wt: 142.13 g/mol
InChI Key: WNYVDULNFQKSBB-UHFFFAOYSA-N
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Description

Product Overview: 3-Fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7) is a high-purity, specialized pyridine derivative offered for research and development purposes. This compound has a molecular formula of C 6 H 7 FN 2 O and a molecular weight of 142.13 g/mol. It is supplied as an off-white to light brown solid and must be stored at 2-8°C, protected from light, to maintain stability. Research Context and Potential: As a trisubstituted 4-aminopyridine analog, this compound is of significant interest in medicinal chemistry and neuroscience research. 4-Aminopyridine (4AP) and its derivatives are well-known as potassium channel blockers. They bind to voltage-gated potassium channels exposed in demyelinated axons, reducing the aberrant efflux of K+ ions and thereby enhancing impulse conduction. This mechanism is the basis for the clinical use of 4AP to improve walking in individuals with multiple sclerosis. Structural modifications, such as the addition of fluoro and methoxy groups to the 4-aminopyridine core, are actively explored to fine-tune key properties for research and diagnostic applications. These properties include binding affinity, lipophilicity, metabolic stability, and brain permeability, which are critical for developing novel research tools and potential positron emission tomography tracers for imaging demyelinated lesions. Handling and Use: This product is intended for research use only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVDULNFQKSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathway Analysis

Fundamental Reaction Mechanisms in Pyridine (B92270) Chemistry

The pyridine ring is an aromatic heterocycle analogous to benzene, with one methine group replaced by a nitrogen atom. This substitution leads to a significant alteration in the electronic properties of the ring, influencing its reactivity towards various chemical transformations.

Addition, Elimination, and Substitution Reactions

The nitrogen atom in the pyridine ring is more electronegative than carbon, resulting in a polarized ring system with a partial negative charge on the nitrogen and partial positive charges on the carbon atoms, particularly at the α (C2, C6) and γ (C4) positions. This electronic distribution makes the pyridine ring generally less reactive towards electrophilic aromatic substitution compared to benzene, as the nitrogen atom can be protonated or coordinate to a Lewis acid, further deactivating the ring. When electrophilic substitution does occur, it is generally directed to the β (C3, C5) positions.

Conversely, the electron-deficient nature of the α and γ positions makes them susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, especially when a good leaving group is present at these positions. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Radical substitution reactions on pyridines are also known and can lead to the formation of various substituted derivatives.

Ring Opening and Proton Abstraction Pathways

Under certain conditions, the pyridine ring can undergo ring-opening reactions. For instance, the reaction of pyridinium (B92312) salts with nucleophiles can lead to the formation of open-chain intermediates, a process known as the Zincke reaction. acs.org These reactions often involve the dearomatization of the pyridine ring, making it susceptible to further transformations. acs.org Recent studies have shown that deprotonation of a dearomatized pyridine ring can be a critical step in inducing ring contraction and cleavage of C-N bonds. acs.orgnih.gov

Proton abstraction from the pyridine ring itself is generally difficult due to the aromaticity. However, the presence of activating substituents can facilitate this process. The acidity of C-H bonds in pyridines can be influenced by the electronic nature of the substituents. For instance, strong bases can deprotonate substituted pyridines, and the site of deprotonation is governed by the directing effects of the substituents. For 4-aminopyridine (B3432731), theoretical studies have investigated its protonation and the rotational barrier of the C-NH2 bond, which provides insight into the electronic distribution upon proton abstraction or addition. wikipedia.org

Detailed Studies of Hofmann Degradation Mechanisms

The Hofmann degradation is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgresearchgate.netchemistrysteps.com This reaction is particularly relevant to the synthesis of 3-Fluoro-5-methoxypyridin-4-amine from its corresponding carboxamide precursor, 3-fluoro-5-methoxypyridine-4-carboxamide. A patented synthetic route for the closely related 3-fluoro-4-aminopyridine explicitly utilizes a Hofmann degradation of 3-fluoro-4-pyridinecarboxamide. acs.org

The mechanism of the Hofmann degradation proceeds through several key steps:

N-Halogenation: The reaction is initiated by the deprotonation of the primary amide by a base, typically a hydroxide, followed by reaction with a halogen (e.g., bromine or chlorine) to form an N-haloamide intermediate.

Second Deprotonation: The N-haloamide is then deprotonated by the base to form an N-haloamide anion.

Rearrangement: The crucial step of the reaction is the rearrangement of the N-haloamide anion. The group attached to the carbonyl carbon migrates to the nitrogen atom with the concurrent loss of the halide ion. This 1,2-shift results in the formation of an isocyanate intermediate.

Hydrolysis: The isocyanate intermediate is then hydrolyzed by water in the reaction mixture. This involves nucleophilic attack of water on the carbonyl carbon of the isocyanate, followed by decarboxylation to yield the primary amine and carbon dioxide. researchgate.netchemistrysteps.comyoutube.com

Mechanistic Insights into Electrophilic Fluorination Processes

The introduction of a fluorine atom onto a pyridine ring can be achieved through electrophilic fluorination. However, due to the electron-deficient nature of the pyridine ring, direct electrophilic fluorination can be challenging. A successful strategy for the synthesis of meta-fluorinated pyridines involves the fluorination of pyridine N-oxides. nih.gov This approach has been successfully applied to the synthesis of 3-fluoro-4-aminopyridine. nih.gov

The mechanism involves the following steps:

N-Oxidation: The pyridine nitrogen is first oxidized to the corresponding N-oxide. This transformation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

Electrophilic Fluorination: The pyridine N-oxide is then treated with an electrophilic fluorinating agent. In the synthesis of 3-fluoro-4-nitropyridine (B80604) N-oxide, a precursor to 3-fluoro-4-aminopyridine, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide was achieved at room temperature. nih.gov

Reduction: The resulting fluorinated pyridine N-oxide is then reduced to the corresponding fluorinated pyridine. For example, 3-fluoro-4-nitropyridine N-oxide can be readily converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation. nih.gov

The regioselectivity of the fluorination is a critical aspect. While electrophilic attack on pyridine N-oxides is generally favored at the ortho and para positions, the existing substituents on the ring play a significant role in directing the incoming electrophile.

Amide Activation Mechanisms with Triflic Anhydride (B1165640)

Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a powerful reagent for the activation of amides, transforming them into highly electrophilic species. This activation strategy is relevant for various transformations of pyridinecarboxamides.

Upon treatment with triflic anhydride, a secondary amide is initially converted to an O-triflylimidoyl triflate, which can then be deprotonated by a non-nucleophilic base (often a pyridine derivative) to form a highly reactive nitrilium ion.

Formation and Reactivity of Iminium Triflates

In the case of tertiary amides, or secondary amides that can tautomerize, reaction with triflic anhydride leads to the formation of an iminium triflate intermediate. These intermediates are highly electrophilic and can react with a variety of nucleophiles. Spectroscopic studies have shown that the reaction of amides with triflic anhydride in the presence of pyridine leads to the formation of different pyridinium intermediates. wikipedia.org The actual triflating agent in these reactions is often found to be N-(trifluoromethylsulfonyl)pyridinium triflate, which is formed from the initial reaction of triflic anhydride with pyridine. wikipedia.org

The reactivity of the in situ generated iminium triflates is diverse. They can undergo addition reactions with various nucleophiles, and their subsequent transformations can lead to the formation of a wide range of products. While specific studies on the reactivity of iminium triflates derived from 3-fluoro-5-methoxypyridine-4-carboxamide are not available, the general principles of amide activation with triflic anhydride provide a framework for understanding their potential chemical behavior. The presence of the fluoro, methoxy (B1213986), and amino groups on the pyridine ring would modulate the stability and reactivity of the corresponding iminium triflate intermediate.

Generation of Nitrilium and Keteniminium Ions

The transformation of amide functionalities, or their precursors, into highly reactive electrophilic species such as nitrilium and keteniminium ions is a powerful strategy in organic synthesis. researchgate.netrsc.org While direct experimental evidence for the formation of these ions from this compound is not extensively documented, the principles of their generation from analogous structures provide a strong basis for mechanistic postulation.

Nitrilium ions are characterized by a linear R-C≡N⁺-R' structure and are potent electrophiles. vu.nl They are typically generated from amides or nitriles under activating conditions. For a substituted aminopyridine like the title compound, a potential pathway to a nitrilium ion could involve the transformation of the amino group into a better leaving group, followed by elimination. However, a more plausible route involves the reaction of a related amide precursor.

Keteniminium ions, with the general structure R¹R²C=C=N⁺R³R⁴, are even more versatile intermediates. d-nb.info Their generation from amides is often achieved through activation with reagents like triflic anhydride in the presence of a non-nucleophilic base. d-nb.info The use of hindered pyridine derivatives as bases is crucial to prevent the trapping of the highly reactive keteniminium ion. d-nb.info In the context of this compound, if it were part of a larger amide structure, it could be envisioned to undergo such a transformation.

The generation of these reactive species opens up a plethora of synthetic possibilities, including cycloadditions, rearrangements, and reactions with various nucleophiles. d-nb.infonih.gov

Reactive IntermediateGeneral StructureTypical Generation Method from AmidesKey Characteristics
Nitrilium IonR-C≡N⁺-R'Dehydration of oximes or activation of amides with strong electrophiles.Potent electrophiles, can undergo nucleophilic attack or cyclization. vu.nl
Keteniminium IonR¹R²C=C=N⁺R³R⁴Activation of amides with triflic anhydride and a non-nucleophilic base.Highly reactive, versatile intermediates for cycloadditions and nucleophilic additions. d-nb.infonih.gov

Intramolecular Cyclization Pathways

The presence of multiple functional groups on the this compound scaffold provides the potential for various intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. Such cyclizations are often key steps in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. beilstein-journals.org

While specific intramolecular cyclization reactions of this compound itself are not detailed in the available literature, the principles can be extrapolated from related systems. For instance, fluorinated heterocycles can be synthesized via intramolecular cyclization of precursors containing both a nucleophilic and an electrophilic center. unistra.fr In the case of derivatives of this compound, the amino group could act as a nucleophile, attacking an electrophilic center introduced elsewhere in the molecule.

One can envision scenarios where a side chain attached to the amino group or the pyridine ring could contain an electrophilic moiety, such as an ester, a ketone, or an activated double bond. Upon activation, the amino group could initiate an intramolecular cyclization, leading to the formation of a new fused ring system. The regioselectivity of such a cyclization would be influenced by the nature of the substituents on the pyridine ring and the length and flexibility of the linking chain.

Precursor TypeCyclization TriggerResulting HeterocyclePotential Application
Amide with an unsaturated side chainAcid catalysis (e.g., PPSE)Pyrroline derivativesSynthesis of indolizidine ring systems. miami.edu
β-Fluoroenolate salt with amidine hydrochloridesMild conditionsFluorinated pyrimidinesBuilding blocks for pharmaceuticals. beilstein-journals.org
N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamideCationic fluorinating agent (Selectfluor)Fluoro-substituted spiro-1,3-oxazinesSynthesis of complex spirocycles.

Role of Halogen Bonding in Reaction Selectivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. ucmerced.edu This interaction, though often weaker than hydrogen bonding, can play a significant role in determining the conformation of molecules and the selectivity of their reactions. acs.org

In the case of this compound, the fluorine atom, being highly electronegative, is generally a poor halogen bond donor. However, in certain contexts, particularly when interacting with strong Lewis bases or in the presence of activating agents, fluorine can participate in halogen bonding. ucmerced.edu For instance, interactions between fluorinated pyridines and reagents like Selectfluor have been shown to involve nitrogen-fluorine halogen bonds, which can influence the selectivity of fluorination reactions. ucmerced.edu

The electronic nature of the pyridine ring, influenced by the methoxy and amino substituents, would modulate the ability of the fluorine atom to participate in halogen bonding. It is conceivable that in reactions involving electrophilic attack on the pyridine nitrogen, the fluorine atom could engage in secondary interactions that stabilize the transition state, thereby influencing the regioselectivity of the reaction.

Furthermore, the interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding from the amino group, could lead to a complex network of interactions that precisely controls the approach of a reactant, leading to high levels of selectivity. nih.gov

Interaction TypeDescriptionInfluence on Reactivity
Nitrogen-Fluorine Halogen BondInteraction between the pyridine nitrogen and the fluorine atom of an electrophilic fluorine source (e.g., Selectfluor).Can facilitate single-electron transfer and influence the selectivity of fluorination reactions. ucmerced.edu
Halogen Bonding with External Lewis BasesThe fluorine atom on the pyridine ring acting as a halogen bond donor to an external Lewis base.Can influence the conformation of the molecule and the stereochemical outcome of a reaction.
Interplay with Hydrogen BondingSynergistic or competitive interactions between halogen bonding and hydrogen bonding.Can lead to highly specific molecular recognition and reaction control.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Fluorinated Pyridines

Quantum chemical calculations are fundamental to predicting the behavior of fluorinated pyridines. These methods model the electronic structure of a molecule to derive various chemical and physical properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. ias.ac.inresearchgate.netnih.gov Ab initio methods, while typically more computationally intensive, are derived directly from theoretical principles without the use of experimental data for parameterization.

A primary step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-Fluoro-5-methoxypyridin-4-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all constituent atoms. Studies on similar molecules, such as 3-amino-4-methoxy benzamide (B126), have used DFT to identify stable conformers and the potential for intramolecular hydrogen bonding. ias.ac.in

Following optimization, vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. A key outcome is that all calculated frequencies for a stable, optimized geometry must be positive (real). The presence of imaginary frequencies would indicate a transition state rather than a stable minimum on the potential energy surface. These calculated vibrational modes can be assigned to specific molecular motions, such as C-F stretching, N-H bending, or pyridine (B92270) ring breathing modes, and compared with experimental data for validation. ias.ac.innih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Aromatic Amine (Data based on the analysis of 3-amino-4-methoxy benzamide at the B3LYP/6-311++G* level)* ias.ac.in

ParameterBond/AngleCalculated Value
Bond LengthC-N (amine)1.39 Å (typical)
Bond LengthC-O (methoxy)1.36 Å (typical)
Bond LengthC-F~1.35 Å (estimated)
Bond AngleC-C-N (amine)120° (typical)
Dihedral AngleC-C-O-C (methoxy)Varies with conformation

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net

A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amine and methoxy (B1213986) groups would be expected to raise the HOMO energy, while the electronegative fluorine atom and the pyridine nitrogen would lower the LUMO energy. The precise balance of these effects determines the final energy gap. Analysis of these orbitals also reveals their spatial distribution, indicating which parts of the molecule are most likely to be involved in electron donation or acceptance.

Table 2: Illustrative Frontier Orbital Data for a Substituted Pyridine (Conceptual data based on principles from DFT studies on related compounds) researchgate.net

ParameterDescriptionEstimated Energy (eV)
E(HOMO)Energy of Highest Occupied Molecular Orbital-5.5 to -6.5
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.0 to 5.0

Computational methods are also employed to assess the energetics of molecules, including their total energy, enthalpy of formation, and Gibbs free energy. These values provide a quantitative measure of the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, the most thermodynamically favorable structure can be identified.

Furthermore, computational assessment of the energetics of reaction pathways involving this compound would be invaluable. For instance, calculating the reduction potential is crucial for understanding its behavior in electrochemical reactions. Studies on pyridines interacting with the fluorinating agent Selectfluor have shown that the energetics of single-electron transfer can be effectively modeled, correlating computational data with experimental reactivity trends. ucmerced.edu

Intermolecular Interactions and Aggregation Behavior

Beyond the properties of a single molecule, computational chemistry can illuminate how molecules interact with each other. These intermolecular forces are critical for understanding the solid-state structure (crystal packing) and behavior in solution.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a nitrogen atom. oup.commdpi.com While iodine and bromine are strong halogen bond donors, fluorine is highly electronegative and typically considered a poor one.

However, recent studies have provided experimental and computational evidence for nitrogen–fluorine halogen bonding, particularly when the fluorine is part of an electrophilic reagent like Selectfluor and the nitrogen is part of a pyridine ring. ucmerced.eduacs.org In these cases, simple pyridines can form [N–F–N]⁺ halogen bonds. Electronic structure calculations have shown that these interactions alter the reduction potential of the fluorinating agent, and the strength of the interaction is influenced by the electronic properties of the pyridine. ucmerced.edu While a C-F bond, as in this compound, is less polarized than the N-F bond in Selectfluor, computational analysis could explore the potential for weak C–F···N interactions, which could influence crystal packing and aggregation behavior.

Theoretical Analysis of Crystal Packing Motifs and Intermolecular Forces

In the crystalline structure of related amino- and fluoro-substituted pyridine derivatives, N—H···N hydrogen bonds are often a dominant feature, forming supramolecular chains. nih.gov It is highly probable that similar N—H···N hydrogen bonds, involving the amino group and the pyridine ring nitrogen, are significant in the crystal packing of this compound.

Energy framework analysis, often performed in conjunction with Hirshfeld surface analysis, can be used to calculate the interaction energies between molecules in the crystal, providing insights into the strength and nature (e.g., electrostatic, dispersion) of the forces holding the crystal together. nih.gov

Table 1: Predicted Dominant Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPredicted Significance
Hydrogen BondN-H (amine)N (pyridine)High
Halogen BondC-FVariousModerate
Weak Hydrogen BondC-HO (methoxy)Moderate to Low
van der WaalsVariousVariousHigh (collectively)

Advanced Spectroscopic Characterization through Theoretical Simulation

Theoretical simulations are indispensable tools for interpreting and predicting spectroscopic data, offering a deeper understanding of the underlying molecular and electronic structures.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically enhance NMR signals of substrates like fluorinated pyridines. rsc.org This method involves the temporary binding of the substrate and parahydrogen to an iridium catalyst, facilitating the transfer of nuclear spin polarization from parahydrogen to the substrate. arxiv.org

For fluorinated pyridines, SABRE can effectively hyperpolarize both ¹H and ¹⁹F nuclei. rsc.org The efficiency and pathways of this polarization transfer are complex and can be elucidated through theoretical studies. It has been shown that for fluorinated pyridine derivatives, polarization transfer to fluorine nuclei can occur through two main regimes: a coherent mechanism at very low magnetic fields (in the µT range) and an incoherent mechanism at higher fields (in the mT range), which is often preceded by the initial polarization of protons. rsc.org

While specific SABRE studies on this compound are not extensively documented, the general principles derived from studies on other fluorinated pyridines would apply. The presence of both fluorine and protons in proximity to the coordinating nitrogen atom suggests that it would be a viable candidate for SABRE-based signal enhancement.

Spin Dynamics Simulations for Polarization Transfer Pathways

To gain a more detailed understanding of the SABRE process in molecules like this compound, spin dynamics simulations are employed. These simulations can model the intricate interplay of coherent evolution under spin-spin couplings and incoherent relaxation processes that govern the transfer of polarization from parahydrogen to the target nuclei. rsc.org

These simulations have revealed the critical importance of including various relaxation mechanisms, such as dipolar and quadrupolar relaxation, as well as scalar relaxation of the second kind, to accurately describe the experimental observations. rsc.org By simulating the behavior of the spin system under different magnetic field strengths and exchange rates, the optimal conditions for achieving maximum hyperpolarization can be predicted.

For this compound, such simulations would be instrumental in mapping out the specific pathways of polarization transfer to its different protons and the fluorine nucleus. This would involve calculating the relevant J-couplings and relaxation parameters, which can be obtained from quantum chemical calculations.

Table 2: Key Parameters for Spin Dynamics Simulations of SABRE

ParameterDescriptionImportance
J-couplingsScalar spin-spin couplings between nucleiDetermines the coherent evolution of the spin system and polarization transfer pathways.
Chemical ShiftResonance frequency of each nucleusInfluences the matching conditions for efficient polarization transfer.
Relaxation Times (T1, T2)Rates of return to thermal equilibrium and loss of coherenceAffects the lifetime of the hyperpolarized state and overall signal enhancement.
Chemical Exchange RatesRate of substrate binding and dissociation from the catalystMust be in a specific range for SABRE to be effective.

Theoretical Prediction of Infrared and Ultraviolet-Visible Spectra

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational (Infrared) and electronic (Ultraviolet-Visible) spectra of molecules.

The theoretical IR spectrum of this compound can be calculated by computing the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculations can aid in the assignment of experimentally observed vibrational bands to specific molecular motions, such as C-F stretching, N-H bending, and aromatic ring vibrations. nih.gov For similar aromatic compounds, DFT calculations using functionals like B3LYP with appropriate basis sets have shown good agreement with experimental FT-IR spectra after applying a scaling factor. nih.gov

The UV-Vis absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. For this compound, the predicted UV-Vis spectrum would likely show transitions involving the π-system of the pyridine ring and the non-bonding orbitals of the amino and methoxy groups. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the nature of these electronic transitions. nih.gov

Table 3: Theoretically Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted FeatureCorresponding Molecular Property
Infrared (IR)Vibrational band for C-F stretchStrength and nature of the carbon-fluorine bond.
Infrared (IR)Vibrational bands for N-H stretch/bendPresence and characteristics of the amine group.
Ultraviolet-Visible (UV-Vis)Absorption maximum (λmax)Electronic transition energy (e.g., π → π*).

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives of 3-Fluoro-5-methoxypyridin-4-amine Analogues

The synthesis of derivatives from a core molecule like this compound is a key strategy in drug discovery and materials science. By systematically modifying the structure, researchers can probe the chemical space around the scaffold to identify compounds with enhanced or novel properties.

The introduction of various substituents onto the pyridine (B92270) ring is a common strategy to modulate the biological activity and physicochemical properties of the parent compound. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the ring nitrogen, which generally directs nucleophilic substitutions to the C-2 and C-4 positions and electrophilic substitutions to the C-3 position. nih.gov However, the existing fluorine and methoxy (B1213986) groups on the this compound scaffold will further dictate the regioselectivity of subsequent reactions.

Synthetic approaches to introduce new substituents, such as methyl groups, can vary. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are powerful tools for creating new carbon-carbon bonds. nih.gov This could be used to attach alkyl or aryl groups at specific positions, provided a suitable halo-substituted precursor of this compound is available. Another method involves the direct C-H activation of the pyridine ring, a modern approach that avoids pre-functionalization. acs.org

Recent studies on related pyridin-4-amine systems have demonstrated the impact of such substitutions. For example, in a series of 5-aminomethyl-4-aryl-pyridines, the nature and position of the substituents were found to be critical for their inhibitory activity against the DPP-4 enzyme. nih.gov Similarly, the introduction of a methyl group to a 3-fluoro-4-aminopyridine derivative was explored for its potential to enhance metabolic stability for PET imaging applications. biorxiv.org The synthesis of this analogue, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, was achieved via an isotope exchange method starting from a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor, followed by hydrogenation. biorxiv.org

The following table summarizes various substituents introduced onto pyridine rings in different research contexts and the synthetic methods employed.

Parent Scaffold Substituent Added Position of Substitution Synthetic Method Reference
DibromopyridinesDiaryl groups2,4 or 3,5Sequential Suzuki Coupling nih.gov
3-Cyano-pyridinesAminomethyl5Hydrogenation/Boc Protection nih.gov
3-bromo-4-nitropyridine (B1272033) N-oxideMethyl5Multi-step synthesis followed by hydrogenation biorxiv.org
PyridineFluorineMultipleC-H Fluorination (with AgF₂) acs.org
Immobilized α-amino acidsAryl, CarboxamidesMultipleTruce–Smiles Rearrangement acs.org

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. The 4-amino group of this compound is a suitable primary amine for this reaction.

The general synthesis involves reacting the aminopyridine with a selected aldehyde or ketone, often in a solvent like ethanol (B145695) or THF, and sometimes with a catalytic amount of acid to facilitate the dehydration process. nih.govresearchgate.net For example, new pyrimidine (B1678525) Schiff bases were successfully synthesized by coupling an aldehyde with various aromatic amines in THF using indium(III) trifluoromethanesulfonate (B1224126) as a catalyst. nih.gov This methodology could be adapted to react this compound with a variety of carbonyl-containing compounds to generate a library of novel Schiff base derivatives.

Reactant 1 (Amine) Reactant 2 (Carbonyl) Product Type Reaction Conditions Reference
4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehydeAromatic AminesPyrimidine Schiff BaseTHF, In(OTf)₃ (catalyst) nih.gov
4-Aminophenol3-PyridinecarbaldehydePyridine Schiff BaseAbsolute ethanol, reflux researchgate.net
4-Iodoaniline4-HydroxybenzaldehydeAromatic Schiff BaseAbsolute ethanol, reflux researchgate.net

Structure-Activity Relationship Investigations in Substituted Pyridin-4-amines

SAR studies aim to correlate the chemical structure of a compound with its biological or chemical activity. For substituted pyridin-4-amines, these investigations focus on understanding how modifications to the pyridine core or its substituents affect the molecule's function.

The fluorine and methoxy groups at the 3 and 5 positions of the pyridine ring have a profound effect on the molecule's properties.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly alter the pKa of the pyridine nitrogen and the 4-amino group, influencing their ability to act as hydrogen bond donors or acceptors at physiological pH. msu.edu The presence of a fluorine atom can also be crucial for enabling certain synthetic transformations. nih.gov Furthermore, fluorine can participate in non-covalent interactions, including hydrogen bonds (C-F···H-X) and multipolar interactions (e.g., with carbonyl groups), which can be critical for ligand-receptor binding. nih.gov The substitution of hydrogen with fluorine can also block metabolic pathways, thereby increasing the bioavailability of a drug candidate.

Methoxy Group: The methoxy group (-OCH₃) has a dual electronic effect. It is electron-withdrawing through induction but can be electron-donating through resonance, where its lone pair of electrons can delocalize into the aromatic ring. The net effect depends on its position relative to the reaction center or the rest of the molecule. In the context of this compound, the methoxy group at the 5-position likely increases the electron density of the ring through resonance, which could modulate the reactivity of the 4-amino group. This interplay between the electron-withdrawing fluorine and the potentially electron-donating methoxy group creates a unique electronic environment that can be exploited in the design of new chemical entities.

The location of substituents on the pyridine ring is a critical determinant of a molecule's activity. Even minor positional changes can lead to significant differences in biological outcomes. nih.gov

Studies on various pyridine derivatives have consistently highlighted this principle:

In the development of DPP-4 inhibitors, 5-aminomethyl-pyridines showed high inhibitory activity, whereas the isomeric 3-aminomethyl-pyridines or those with the aminomethyl group in the α-position to the ring nitrogen were significantly less active or inactive. nih.gov This demonstrates that the specific spatial arrangement of the amino and amide functionalities is essential for binding to the enzyme's active site.

In a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, while moving it to the 3-position maintained comparable activity to the lead compound. nih.gov

The reactivity of the pyridine ring itself is position-dependent. Nucleophilic aromatic substitution (SNAr) reactions are generally much faster at the 2- and 4-positions compared to the 3- and 5-positions due to the stabilizing effect of the nitrogen atom on the intermediate Meisenheimer complex. nih.govacs.org The presence of fluorine, a good leaving group in SNAr, can be strategically placed to facilitate the introduction of various nucleophiles. acs.orgnih.gov

The following table illustrates the importance of substituent positioning on activity in related heterocyclic systems.

Scaffold Substituent Position Change Observed Effect on Activity Reference
Pyridinyl-thiadiazoleN-position from 4 to 2Loss of activity nih.gov
Pyridinyl-thiadiazoleN-position from 4 to 3Comparable activity nih.gov
Aminomethyl-pyridinesAminomethyl from C5 to C3Loss of inhibitory activity nih.gov
PyrazolopyridinesNitrogen position in coreSignificant change in inhibitory activity nih.gov

Design Principles for Pyridine-Based Chemical Entities

The design of novel molecules based on the pyridine scaffold is guided by several established principles in medicinal chemistry and materials science. nih.gov

Scaffold Hopping and Isosteric Replacement: Pyridine is often used as a bioisostere for a phenyl ring. nih.gov The nitrogen atom introduces a dipole moment, improves water solubility, and provides a hydrogen bond acceptor site, which can lead to improved pharmacokinetic profiles and novel intellectual property. researchgate.net

Modulation of Physicochemical Properties: Substituents are chosen to fine-tune properties like lipophilicity (logP), pKa, and metabolic stability. For example, introducing polar groups can increase solubility, while fluorination can block sites of metabolism. biorxiv.org

Structure-Based Design: When the three-dimensional structure of a biological target is known, computational modeling can be used to design ligands that fit precisely into the binding pocket. rsc.org Substituents can be chosen to form specific hydrogen bonds, salt bridges, or hydrophobic interactions with amino acid residues in the target protein, thereby maximizing binding affinity and selectivity. nih.gov

Exploiting Synthetic Accessibility: The design of new derivatives must also consider synthetic feasibility. Reactions that are high-yielding and tolerant of various functional groups, such as Suzuki couplings or modern C-H functionalization reactions, are often preferred. nih.govacs.org The inherent reactivity of the pyridine ring, including its susceptibility to nucleophilic substitution at certain positions, is a key consideration in planning synthetic routes. nih.govacs.org

By applying these principles, chemists can rationally design new derivatives of this compound to create novel compounds with tailored properties for a wide range of applications.

Exploration of Research Applications and Functional Insights

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

3-Fluoro-5-methoxypyridin-4-amine serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic structures. bldpharm.com The strategic placement of its functional groups allows for a variety of chemical transformations. The amine group can be readily modified or used as a nucleophile, while the pyridine (B92270) ring itself can undergo further substitution reactions. The presence of both a fluorine atom and a methoxy (B1213986) group influences the electronic properties of the pyridine ring, which can be exploited to direct the course of chemical reactions.

The synthesis of related fluorinated pyridines often involves multi-step processes. For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through the direct fluorination of a pyridine N-oxide intermediate, which is then converted to the final product by catalytic hydrogenation. nih.govrsc.org This highlights the type of chemical strategies that can be employed when utilizing pyridine-based building blocks. The development of novel synthetic methods for fluorinated pyridines is an active area of research due to the importance of these structures in pharmaceuticals and radiopharmaceuticals. nih.govrsc.org The concept of using small, functionalized building blocks is a cornerstone of modern medicinal chemistry, enabling the efficient construction of diverse molecular libraries for drug discovery. whiterose.ac.uknamiki-s.co.jp

Investigational Applications in Radioligand Development for Positron Emission Tomography (PET)

The unique properties of fluorinated aminopyridines make them attractive candidates for the development of radioligands for Positron Emission Tomography (PET), a non-invasive in vivo imaging technique. nih.govbohrium.com The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) allows for the visualization and quantification of biological targets in the body, particularly in the brain. nih.govresearchgate.net

Derivatives of 4-aminopyridine (B3432731) (4-AP), a potassium (K+) channel blocker, have been investigated as potential PET tracers for imaging demyelination in neurological diseases like multiple sclerosis (MS). nih.govsnmjournals.orguchicago.edu In demyelinated axons, voltage-gated potassium channels become exposed, and blockers like 4-AP can bind to these channels. nih.govnih.gov By radiolabeling a 4-AP analog with ¹⁸F, it is possible to create a tracer that accumulates in areas of demyelination, allowing for their visualization with PET. nih.govsnmjournals.org

[¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) is a prime example of such a radiotracer. nih.govbiorxiv.org It has demonstrated the ability to detect demyelinated lesions in rodent models of MS. nih.gov The rationale behind its design is that the PET signal from [¹⁸F]3F4AP is directly proportional to the extent of demyelination due to the inverse relationship between myelin and the expression of these specific potassium channels. nih.gov Research has also explored other fluorinated and radiolabeled derivatives of 4-aminopyridine for similar neuroimaging purposes. nih.govacs.org

The synthesis of these radiotracers often involves nucleophilic substitution reactions to introduce the ¹⁸F atom onto a precursor molecule. nih.govrsc.org For example, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine can be achieved by the radiofluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by reduction. nih.govrsc.org

Before a potential radiotracer can be used in human studies, it must undergo rigorous preclinical evaluation. nih.govnih.gov This process involves a series of in vitro and in vivo studies to characterize its properties, including its metabolic stability. nih.govnih.govnih.gov

In vitro metabolic stability studies are crucial for determining how a potential radiotracer is broken down by enzymes in the body. nih.gov For aminopyridine-based tracers, a key enzyme is cytochrome P450 2E1 (CYP2E1), which is known to metabolize 4-AP. nih.govnih.gov Studies have shown that [¹⁸F]3F4AP is a substrate for CYP2E1, leading to the formation of metabolites such as 4-amino-5-fluoropryidin-3-ol (5-hydroxy-3F4AP) and 4-amino-3-fluoropyridine (B1299083) 1-oxide (3F4AP N-oxide). nih.gov The metabolic rate of a tracer can significantly impact its utility, as rapid metabolism can reduce its concentration in the target tissue and complicate the interpretation of PET images. nih.gov

To improve metabolic stability, researchers have designed and evaluated new derivatives. For example, 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP) was developed as a novel potassium channel blocker with potentially enhanced metabolic stability compared to 3F4AP. nih.govnih.govresearchgate.net Preclinical evaluation of 5Me3F4AP involved comparing its properties, such as lipophilicity (logD) and basicity (pKa), to those of 3F4AP. nih.govresearchgate.net Competitive inhibition assays with CYP2E1 were also used to assess its relative metabolic stability. nih.govnih.gov

The following table summarizes some of the key physicochemical and metabolic properties of 3F4AP and its derivative, 5Me3F4AP.

CompoundlogDpKaRelative Metabolic Stability (vs. CYP2E1)
3-fluoro-4-aminopyridine (3F4AP)0.414 ± 0.0027.37 ± 0.07Good substrate
3-fluoro-5-methylpyridin-4-amine (5Me3F4AP)0.664 ± 0.0057.46 ± 0.01More stable than 3F4AP

Data sourced from multiple studies. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Fluoro-5-methoxypyridin-4-amine, and how are intermediates characterized?

  • Methodology :

  • Nucleophilic Substitution : Fluorine and methoxy groups can be introduced via halogenation or methoxylation of pyridine precursors. For example, describes fluorinated pyridines synthesized through nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction .
  • Cyclization Reactions : Cyclization of hydrazides or α,β-unsaturated ketones (e.g., using POCl₃ at 120°C) is common for pyrazole derivatives ( ), which can be adapted for pyridines by modifying starting materials .
  • Characterization : Intermediates are typically analyzed via ¹H/¹³C NMR to confirm substitution patterns and IR spectroscopy to identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine environments (e.g., deshielded peaks at ~-120 ppm for aromatic fluorine). ¹H NMR can resolve methoxy protons as singlets (~δ 3.8-4.0 ppm) and NH₂ protons as broad signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for fluorine-containing ions .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in for pyrimidine derivatives, where dihedral angles and hydrogen bonding were critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Temperature and Catalysts : Elevated temperatures (80–120°C) and Lewis acids (e.g., AlCl₃) enhance substitution efficiency. achieved cyclization at 120°C using POCl₃ .
  • Protecting Groups : Protecting the amine group during fluorination prevents side reactions. For example, tert-butoxycarbonyl (Boc) protection is reversible under acidic conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates, as shown in for pyrazole syntheses .

Q. What strategies resolve contradictions in spectral data when characterizing fluorinated pyridine derivatives?

  • Methodology :

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography. resolved structural ambiguities in a pyrimidine derivative using X-ray data to confirm dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) .
  • Isotopic Labeling : Deuterated analogs can simplify NMR splitting patterns for overlapping signals .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and verify substituent effects, as applied in for solvatochromic studies .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Methodology :

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors). highlights hydrogen bonding (N–H⋯N) as critical for pyrimidine derivatives’ activity .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, linked halogenated pyrazoles to enhanced antimicrobial activity via electron-withdrawing groups .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, solubility) based on fluorine and methoxy substituents .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution ( ). Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity Testing : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀ ratios) .
  • Mechanistic Studies : Probe enzyme inhibition (e.g., kinase assays) via fluorescence polarization or radiometric methods, as in for p38 MAP kinase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.